3-(2-Chloro-4-methoxyphenyl)propanoic acid
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Overview
Description
3-(2-Chloro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methoxyphenyl)propanoic acid typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as:
Catalytic hydrogenation: Using palladium on carbon as a catalyst
Continuous flow reactors: To enhance reaction efficiency and yield
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction of the carboxyl group to an alcohol
Substitution: Halogen substitution reactions, particularly involving the chloro group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophilic substitution using sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of this compound derivatives
Reduction: Formation of 3-(2-Chloro-4-methoxyphenyl)propanol
Substitution: Formation of methoxy or ethoxy derivatives
Scientific Research Applications
3-(2-Chloro-4-methoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(2-Chloro-4-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Molecular Targets: Enzymes involved in metabolic pathways
Pathways: Modulation of oxidative stress and inflammatory responses
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
- 3-(2-Chloro-4-methylphenoxy)propanoic acid
Uniqueness
3-(2-Chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(2-chloro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
InChI Key |
XFJNUYSZXHDEGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)Cl |
Origin of Product |
United States |
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